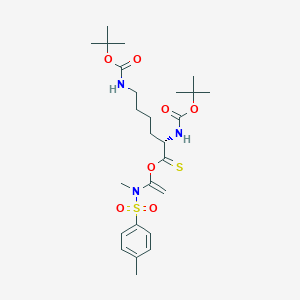
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, a vinyl group, and a hexanethioate moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate typically involves multiple steps, including the protection of amino groups, sulfonamide formation, and the introduction of the vinyl and hexanethioate groups. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity.
Protection of Amino Groups: The amino groups in the hexane backbone are protected using tert-butoxycarbonyl (Boc) groups. This step is crucial to prevent unwanted reactions during subsequent steps.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the protected amine with N,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Vinyl Group Introduction: The vinyl group is introduced through a vinylation reaction, which may involve the use of vinyl halides and a suitable catalyst.
Hexanethioate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl and thioate groups, leading to the formation of sulfoxides and epoxides.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The vinyl group can participate in substitution reactions, where nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, epoxides, amines, and substituted vinyl derivatives.
Scientific Research Applications
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the vinyl and thioate groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-Dimethylphenyl)sulfonamido)vinyl)hexanethioate
- **O-(1-((N,4-Dimethylphenyl)sulfonamido)ethyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate
Uniqueness
O-(1-((N,4-Dimethylphenyl)sulfonamido)vinyl) (S)-2,6-bis((tert-butoxycarbonyl)amino)hexanethioate is unique due to the presence of both the vinyl and hexanethioate groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C26H41N3O7S2 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
O-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenyl] (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanethioate |
InChI |
InChI=1S/C26H41N3O7S2/c1-18-13-15-20(16-14-18)38(32,33)29(9)19(2)34-22(37)21(28-24(31)36-26(6,7)8)12-10-11-17-27-23(30)35-25(3,4)5/h13-16,21H,2,10-12,17H2,1,3-9H3,(H,27,30)(H,28,31)/t21-/m0/s1 |
InChI Key |
JASQTQYITGMPHQ-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


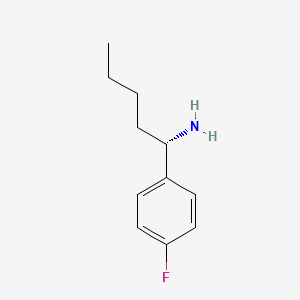
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
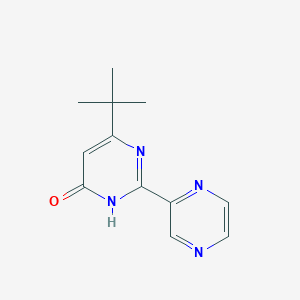

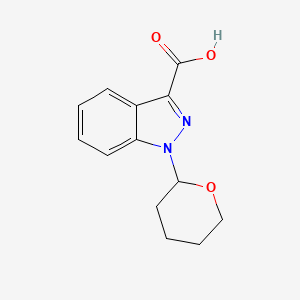
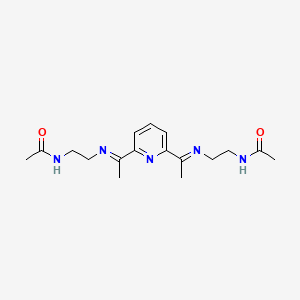


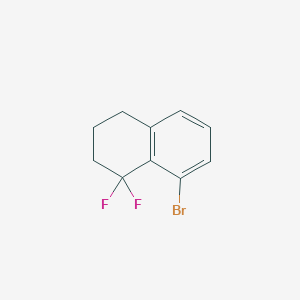
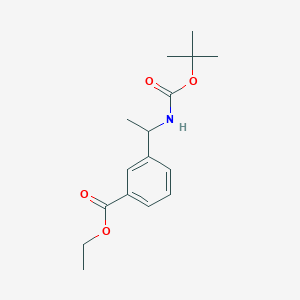
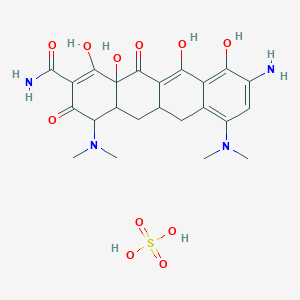
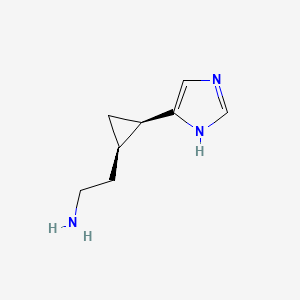
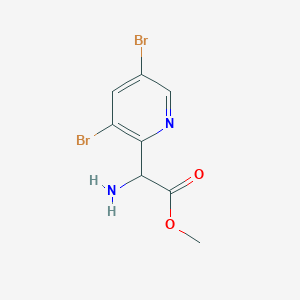
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)
